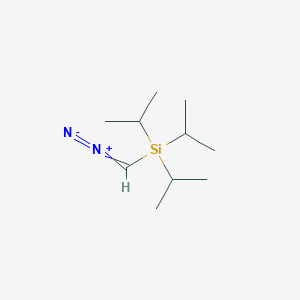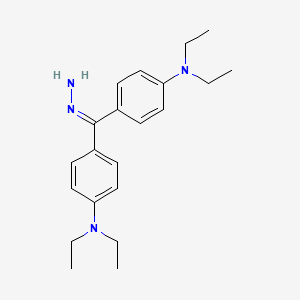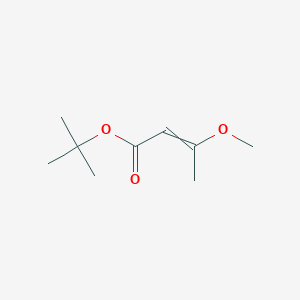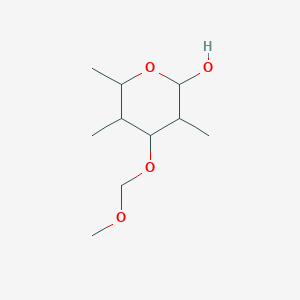
4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol is an organic compound with a complex structure that includes a methoxymethoxy group and three methyl groups attached to an oxan-2-ol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol typically involves multiple steps. One common method starts with the preparation of a methoxymethoxy intermediate, which is then reacted with other reagents to form the final product. For example, a typical procedure might involve the use of tributyl (methoxymethoxy)methylstannane and butyllithium in dry tetrahydrofuran at low temperatures, followed by the addition of cycloheptanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of active metabolites that exert biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxan-2-ol derivatives and methoxymethoxy-substituted molecules. Examples include:
- 4-Methoxyphenylboronic acid
- 4-Methoxyamphetamine
- 4-Methoxy-E-Rhodomycin T .
Uniqueness
What sets 4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
113661-02-2 |
|---|---|
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
4-(methoxymethoxy)-3,5,6-trimethyloxan-2-ol |
InChI |
InChI=1S/C10H20O4/c1-6-8(3)14-10(11)7(2)9(6)13-5-12-4/h6-11H,5H2,1-4H3 |
Clé InChI |
FMNSBGSFYVQBGE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(C(C1OCOC)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


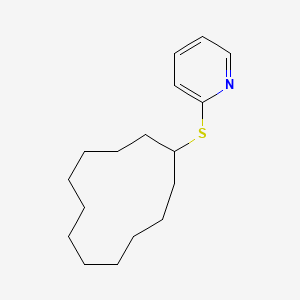

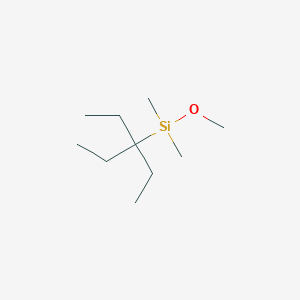
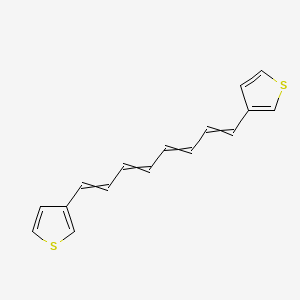

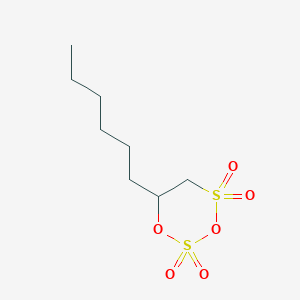
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
